Hydroxydione sodium succinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6.Na/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29;/h15,17-20H,3-14H2,1-2H3,(H,28,29);/q;+1/p-1/t15-,17+,18+,19+,20-,24+,25+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQDICGJHAONBN-OOFWROCWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967464 | |
| Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-10-1 | |
| Record name | Hydroxydione sodium succinate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYDIONE SODIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53J8I8O5EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Direct Receptor Modulation: GABAA Receptor Interactions
Hydroxydione (B1218875) sodium succinate (B1194679) is recognized as a positive allosteric modulator of the GABAA receptor. patsnap.comwikipedia.org This means it enhances the effects of the primary neurotransmitter, gamma-aminobutyric acid (GABA), without directly activating the receptor itself. wikipedia.org
Ligand-Gated Ion Channel Interactions
The GABAA receptor is a ligand-gated ion channel, a heteropentameric structure composed of five subunits that form a central pore permeable to chloride ions. wikipedia.orgnih.gov When GABA binds to its specific sites on the receptor, typically at the interface of α and β subunits, the channel opens, allowing chloride ions to flow into the neuron. wikipedia.orgnih.govnih.gov This influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. wikipedia.org Hydroxydione sodium succinate, like other neurosteroids, enhances this GABA-mediated chloride current. researchgate.net
Allosteric Modulation Characteristics
As a positive allosteric modulator, this compound binds to a site on the GABAA receptor that is distinct from the GABA binding site. wikipedia.orgresearchgate.nettandfonline.com This allosteric binding potentiates the receptor's response to GABA, increasing the efficiency of GABAergic inhibition. wikipedia.orgtandfonline.com This potentiation can manifest as an increase in the frequency or duration of channel opening in the presence of GABA. wikipedia.org It's important to note that without the presence of GABA, these modulators have no effect on the receptor. wikipedia.org
Subunit Specificity and Functional Outcomes
The GABAA receptor exhibits significant heterogeneity, with numerous subunit isoforms (α, β, γ, δ, ε, θ, π, and ρ) that can assemble in various combinations to form different receptor subtypes. nih.govdovepress.com This subunit composition determines the pharmacological properties of the receptor, including its sensitivity to allosteric modulators. tandfonline.com
While the precise subunit specificity of this compound is not extensively detailed in the provided search results, the actions of neurosteroids, in general, are known to be dependent on the subunit composition of the GABAA receptor. researchgate.net For instance, the presence of different α and γ subunits can influence the binding and efficacy of various allosteric modulators like benzodiazepines. wikipedia.orgnih.gov The functional outcomes of hydroxydione's modulation are a consequence of this enhanced inhibitory neurotransmission in specific neuronal circuits.
Downstream Cellular Signaling Pathways
The primary downstream effect of this compound's action on the GABAA receptor is the modulation of intracellular chloride concentration and membrane potential. The enhanced influx of chloride ions leads to neuronal hyperpolarization, which is a fundamental mechanism for reducing neuronal excitability. nih.gov
Interactive Data Table: Key Characteristics of this compound's Interaction with GABAA Receptors
| Feature | Description | References |
| Primary Target | GABAA Receptor | patsnap.com |
| Mechanism | Positive Allosteric Modulator | patsnap.comwikipedia.orgwikipedia.orgtandfonline.com |
| Effect on Receptor | Enhances GABA-mediated chloride current | researchgate.net |
| Binding Site | Allosteric site, distinct from GABA binding site | wikipedia.orgresearchgate.nettandfonline.com |
| GABA Dependence | Requires GABA for activity | wikipedia.org |
| Receptor Type | Ligand-gated ion channel | wikipedia.orgwikipedia.org |
| Ion Permeability | Chloride (Cl⁻) | wikipedia.org |
| Effect on Neuron | Hyperpolarization, reduced excitability | wikipedia.orgnih.gov |
Preclinical Pharmacodynamics and Biological Activities
Central Nervous System Depressant Effects in Animal Models
The primary pharmacological action of hydroxydione (B1218875) is central nervous system (CNS) depression, leading to sedation and anesthesia. nih.gov
Anesthetic and Sedative Actions
Introduced in 1957, hydroxydione was the first neuroactive steroid to be used clinically as a general anesthetic. wikipedia.org Its anesthetic properties were evaluated in a variety of animal models, including mice, rats, cats, and non-human primates. nih.gov The assessment of its effects varied by species; in rodents, sedation was typically measured through assays like open-field movement and rotarod tests, while the loss of the righting reflex was the standard for determining hypnosis or loss of consciousness. nih.gov In larger animals such as cats, a deepening plane of anesthesia could be identified by the loss of the palpebral reflex. nih.gov
Studies in mice determined the therapeutic index of hydroxydione to be 17.3. nih.govoup.com Investigations into its effects on brain activity revealed electroencephalogram (EEG) patterns characteristic of general anesthesia. These patterns included an increase in mid-frequency oscillations during the sedation phase, a slowing of these oscillations upon loss of consciousness, and a state of burst suppression during a surgical plane of anesthesia. nih.gov
Table 1: Anesthetic and Sedative Profile of Hydroxydione in Animal Models
| Parameter | Finding | Animal Model | Citation |
|---|---|---|---|
| Therapeutic Index | 17.3 | Mice | nih.govoup.com |
| Behavioral Assay (Hypnosis) | Loss of Righting Reflex | Rodents | nih.gov |
| Behavioral Assay (Anesthesia) | Loss of Palpebral Reflex | Cats | nih.gov |
| EEG Pattern (Sedation) | Increased mid-frequency oscillations | Humans, Cats | nih.gov |
| EEG Pattern (Loss of Consciousness) | Slowing of oscillations | Humans, Cats | nih.gov |
| EEG Pattern (Surgical Anesthesia) | Burst suppression | Humans, Cats | nih.gov |
Reflex Modulation Studies
Investigations in decerebrate cats demonstrated that hydroxydione could effectively reduce decerebrate rigidity. nih.govnih.gov However, its effect on other reflexes was not uniform. The pinna and conjunctival reflexes were found to be relatively resistant to the drug's action. nih.govnih.gov Notably, the knee jerk reflex was exceptionally resistant to modulation by hydroxydione. nih.govnih.gov In contrast, the compound was shown to cause an early obtunding of the pharyngeal and laryngeal reflexes, a property that could facilitate airway intubation without the need for adjunctive neuromuscular blocking agents. oup.com
Table 2: Effects of Hydroxydione on Reflexes in Animal Models
| Reflex | Effect | Animal Model | Citation |
|---|---|---|---|
| Decerebrate Rigidity | Readily lessened | Decerebrate Cats | nih.govnih.gov |
| Pinna Reflex | Relatively resistant | Decerebrate Cats | nih.govnih.gov |
| Conjunctival Reflex | Relatively resistant | Decerebrate Cats | nih.govnih.gov |
| Knee Jerk Reflex | Outstandingly resistant | Decerebrate Cats | nih.govnih.gov |
| Pharyngeal & Laryngeal Reflexes | Early obtunding | Not Specified | oup.com |
Interactions with Other Central Depressants
The CNS depressant effects of hydroxydione were found to be significantly influenced by the presence of other depressant agents. In studies on untreated or decerebrate animals, substantially higher amounts of hydroxydione—up to five times the typical anesthetic dose—were necessary to induce respiratory or blood pressure depression. nih.govnih.gov However, when administered with chloralose (B1664795), the depressant actions of hydroxydione were potentiated by a factor of five to ten. nih.govnih.gov This potentiation suggests a synergistic interaction between hydroxydione and other central depressant drugs. nih.govnih.gov
Peripheral Systemic Effects in Experimental Settings
Beyond its central effects, hydroxydione administration was shown to induce distinct responses in the cardiovascular and respiratory systems.
Cardiovascular System Responses
In experimental studies involving cats, the rapid intravenous injection of hydroxydione resulted in transient hypotension accompanied by minimal bradycardia. nih.govnih.gov This hypotensive effect was short-lived, resolving within one to two minutes, and its intensity could be lessened by slowing the rate of injection or by diluting the compound. nih.govnih.gov Further investigation revealed that this depressor response was not affected by vagotomy. nih.govnih.gov The circulatory depression observed with hydroxydione appeared to be centrally mediated. nih.govnih.gov Despite these acute experimental findings, in clinical practice, the drug was generally observed to produce only minimal alterations in cardiorespiratory function. oup.com
Respiratory System Responses
The respiratory effects of hydroxydione in animal models were complex. Rapid intravenous administration in cats led to a stimulation of respiration. nih.govnih.gov This stimulatory effect was, however, reduced following vagotomy. nih.govnih.gov In untreated or decerebrate animals, significant respiratory depression required doses up to five times higher than the standard anesthetic dose. nih.govnih.gov Similar to its cardiovascular effects, the respiratory depression caused by hydroxydione was potentiated by chloralose and was considered to be centrally mediated. nih.govnih.gov Other reports described hydroxydione as a respiratory stimulant, noting an increased respiratory rate and decreased tidal volume, which culminated in an increased minute volume. oup.com Significant respiratory depression and apnea (B1277953) were not typically observed. oup.com
Table 3: Summary of Peripheral Systemic Effects of Hydroxydione in Animal Models
| System | Effect | Conditions | Animal Model | Citation |
|---|---|---|---|---|
| Cardiovascular | Transient Hypotension | Rapid IV injection | Cats | nih.govnih.gov |
| Cardiovascular | Little Bradycardia | Rapid IV injection | Cats | nih.govnih.gov |
| Cardiovascular | Depressor response unaffected by vagotomy | N/A | Cats | nih.govnih.gov |
| Respiratory | Stimulation | Rapid IV injection | Cats | nih.govnih.gov |
| Respiratory | Stimulation reduced by vagotomy | N/A | Cats | nih.govnih.gov |
| Respiratory | Increased rate, decreased tidal volume | N/A | Not Specified | oup.com |
Autonomic Nervous System Modulation
Preclinical research indicates that hydroxydione sodium succinate (B1194679) exerts distinct effects on the autonomic nervous system, primarily characterized by transient cardiovascular and respiratory responses with minimal action on peripheral synapses. nih.gov Studies conducted in feline models, including chloralose-anesthetized or decerebrate cats, have been instrumental in elucidating these properties.
Pharmacological investigations reveal that hydroxydione sodium succinate is largely inactive at the neuromuscular, ganglionic, and peripheral adrenergic synapses. nih.gov Its primary influence appears to be centrally mediated. nih.gov
Rapid intravenous administration of the compound induces a temporary drop in blood pressure (hypotension) accompanied by little change in heart rate (bradycardia). nih.gov Concurrently, a stimulation of respiration is observed. nih.gov These effects are typically short-lived, resolving within one to two minutes. The intensity of these responses can be mitigated by a slower rate of injection or by diluting the compound. nih.gov
Further studies involving vagotomy—the surgical cutting of the vagus nerve—demonstrated that this procedure did not affect the hypotensive response to hydroxydione, suggesting the depressor effect is not mediated through vagal pathways. nih.gov However, vagotomy did reduce the respiratory stimulation, indicating a partial role of the vagus nerve in this particular response. nih.gov Both the depression of circulation and respiration observed with higher doses appear to originate from a central mechanism. nih.gov
The following table summarizes the key preclinical findings regarding the autonomic nervous system modulation by this compound.
| Parameter | Observed Effect of this compound | Notes | Source |
| Cardiovascular System | |||
| Blood Pressure | Transient hypotension upon rapid IV injection. | Effect lasts 1-2 minutes. | nih.gov |
| Heart Rate | Little to no bradycardia. | nih.gov | |
| Peripheral Adrenergic Synapse | Virtually devoid of action. | nih.gov | |
| Ganglionic Synapse | Virtually devoid of action. | nih.gov | |
| Respiratory System | |||
| Respiration | Stimulation upon rapid IV injection. | This effect is reduced by vagotomy. | nih.gov |
| Central Nervous System | |||
| Circulatory & Respiratory Depression | Mediated centrally. | Observed at higher doses. | nih.gov |
Pharmacokinetic Investigations in Preclinical Models
Absorption Dynamics in Animal Species
Hydroxydione (B1218875) sodium succinate (B1194679) is characterized by its high water solubility, which facilitates its administration and subsequent absorption. fda.gov When administered intravenously, it is rapidly absorbed. Studies in canines have demonstrated that after intravenous infusion, there is a prompt onset of physiological effects. nih.gov The absorption from intramuscular injection sites is also rapid. fda.gov This swift uptake into the systemic circulation is a key feature of its pharmacokinetic profile.
Distribution Patterns within Biological Compartments
Following absorption, hydroxydione sodium succinate is distributed throughout the body. Research in cats has shown its action on the central nervous system, indicating its ability to cross the blood-brain barrier. nih.gov Specifically, it has been observed to lessen decerebrate rigidity, a centrally mediated effect. nih.gov The compound's distribution is not limited to the central nervous system; its effects on blood pressure and respiration suggest a broader distribution to other tissues and organ systems. nih.gov The volume of distribution, a measure of the extent of a drug's distribution in the body, is influenced by its binding to plasma proteins. While specific data on hydroxydione's protein binding is not extensively detailed in the provided results, it is known that related corticosteroids can bind to proteins like corticosteroid-binding globulin (CBG) and albumin, which can affect their distribution. nih.gov
Biotransformation Pathways
The metabolic fate of this compound involves its conversion into other substances. The primary metabolic processes for corticosteroids typically occur in the liver. medsafe.govt.nz this compound shares metabolic pathways with hydrocortisone (B1673445). fda.gov The ester linkage in this compound is likely hydrolyzed to release the active steroid, hydroxydione, and succinic acid. The steroid component would then undergo further metabolism. For instance, the metabolism of the related compound hydrocortisone involves enzymes such as 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) and cytochrome P450 (CYP) 3A4. medsafe.govt.nz The succinate portion would enter the body's natural metabolic pathways, such as the Krebs cycle. nih.gov
Elimination Kinetics
The elimination of this compound and its metabolites from the body occurs through various routes. Following intravenous administration, the excretion of the administered dose is almost complete within 12 hours. fda.gov The pattern of excretion after intramuscular injection is similar to that observed after intravenous administration. fda.gov The primary route of elimination is likely through the kidneys, with metabolites being excreted in the urine. The clearance of the drug, which describes the rate at which it is removed from the plasma, is a critical parameter in its elimination kinetics. For related compounds like hydrocortisone, renal clearance is a significant component of its total body clearance. nih.gov
Synthesis and Derivatization Strategies
Chemical Synthesis Methodologies
The synthesis of hydroxydione (B1218875), chemically known as 21-hydroxy-5β-pregnane-3,20-dione, has been a subject of interest in steroid chemistry. oup.comwikipedia.org The parent compound, 5β-pregnanedione, a metabolite of progesterone (B1679170) with minimal endocrinological activity, serves as a key precursor. oup.comwikipedia.org The synthesis involves the introduction of a hydroxyl group at the C21 position of the 5β-pregnanedione structure. oup.com
One of the earliest documented syntheses of hydroxydione was reported by Laubach, P'An, and Rudel in 1955. oup.com While specific details of early industrial synthesis are not extensively publicized, general methodologies for steroid modification provide insight. A common approach involves the use of a suitable pregnane (B1235032) derivative as a starting material. For instance, pregnenolone (B344588) acetate (B1210297) can be a precursor, undergoing a series of reactions including bromination and hydrolysis to create the necessary functional groups and stereochemistry for the final product.
Another potential synthetic route involves the reduction of a pregnanedione derivative. researchgate.net For example, the reduction of 6α-methylprogesterone can yield a mixture of 5α- and 5β-compounds, from which the desired 5β isomer can be isolated and further modified. researchgate.net The selective reduction of a carbonyl group at position 12 of a hydroxydione precursor has also been explored in the context of prostaglandin (B15479496) synthesis, highlighting the versatility of synthetic strategies involving hydroxydione intermediates. libretexts.org
Strategies for Water-Solubility Enhancement
The inherent lipophilicity of the steroid nucleus necessitates modifications to improve water solubility for certain applications. Hydroxydione itself has low aqueous solubility. pharmatutor.org The primary strategy employed to overcome this limitation is the formation of a prodrug through esterification. pharmatutor.orgresearchgate.net
Specifically, hydroxydione is converted to hydroxydione sodium succinate (B1194679) by esterification at the C21 hydroxyl group with succinic acid. oup.compharmatutor.org The resulting hemisuccinate ester contains a free carboxylic acid group, which can then be converted to its sodium salt. pharmatutor.org This salt form significantly increases the water solubility of the compound, allowing for the preparation of aqueous solutions. oup.compharmatutor.org This approach of creating hemisuccinate esters to enhance water solubility is a common strategy for various poorly soluble drugs containing a hydroxyl moiety. pharmatutor.orgresearchgate.net
The enhanced water solubility of the sodium succinate salt facilitates its formulation in aqueous solutions. However, it is noted that these solutions can be somewhat unstable. oup.com Other strategies for increasing the aqueous solubility of steroidal compounds include the use of cyclodextrins, which can encapsulate the lipophilic drug molecule, and the attachment of polyethylene (B3416737) glycol (PEG) promoieties. pharmatutor.orgpatsnap.com
Precursor Chemistry and Structural Modifications
The precursor for hydroxydione is 5β-pregnane-3,20-dione, also known as 5β-dihydroprogesterone. oup.comwikipedia.org This compound is an endogenous neurosteroid and an intermediate in the biosynthesis of other neuroactive steroids from progesterone. wikipedia.org The key structural features of this precursor are the 5β-configuration of the A/B ring junction and the ketone groups at the C3 and C20 positions. wikipedia.org
The synthesis of various pregnane derivatives often starts from commercially available steroid precursors like 16-dehydropregnenolone (B108158) acetate. nih.gov This allows for the introduction of various functional groups at different positions of the steroid nucleus. For example, research has been conducted on synthesizing pregnane derivatives with triazole or imidazole (B134444) rings at the C-21 position, starting from 16-dehydropregnenolone acetate. nih.gov
Structural modifications of the pregnane skeleton are a key area of research for developing new compounds with specific biological activities. nih.gov For instance, the introduction of amino-esters at the C21 position of 21-hydroxy-pregnanedione has been explored to create water-soluble derivatives. oup.com Furthermore, the attachment of amino radicals at various positions such as C2, C6, or C16 of the androstane (B1237026) or pregnane nucleus has been investigated to develop compounds with different pharmacological profiles. oup.com
Structure Activity Relationship Studies
Correlative Analysis of Steroid Structures and Pharmacological Activity
Early research by Hans Selye first established that certain steroid hormones could induce a state of anesthesia. nih.gov Initially, there appeared to be no clear correlation between the chemical structure and the anesthetic effect. nih.gov However, subsequent and more detailed analyses revealed that the potency of sedative and anesthetic effects of neuroactive steroids is directly tied to their chemical structures. nih.gov
The general pharmacophore for neurosteroids that act on the GABAA receptor, a primary target for their anesthetic effects, consists of an unsaturated steroid backbone, a hydrogen-bond accepting group typically in the 17β configuration, and a hydrogen-bond donating hydroxyl group in the 3α configuration. cambridge.org While lipophilicity, or solubility in fats, does show a correlation with the potency of neurosteroid anesthetics, it is not the sole determinant. cambridge.org Many compounds deviate from this correlation, underscoring that specific molecular interactions with protein targets are crucial. cambridge.org This points away from older theories based on general physical characteristics like lipid solubility and toward more specific anesthetic-protein binding interactions. oup.com
Studies have shown that steroids that are most effective at producing anesthesia are often not water-soluble. nih.gov Hydroxydione (B1218875), a derivative of 21-hydroxy-5β-pregnane-3,20-dione, is a case in point. While it was successfully made water-soluble for clinical use, this chemical modification rendered it less potent than its unmodified parent compound. nih.gov This highlights a fundamental principle in the SAR of steroid anesthetics: structural modifications made to improve physicochemical properties, such as solubility, can inadvertently diminish pharmacological potency. nih.gov
Impact of Steroidal Backbone Modifications
The core structure of neuroactive steroids consists of a 17-carbon, four-ring system (A, B, C, and D). nih.gov Modifications to this backbone significantly influence anesthetic activity. One of the most critical features is the stereochemistry at the junction of the A and B rings, which determines whether the steroid is a 5α- or 5β-reduced compound. nih.gov Hydroxydione is a 5β-pregnane steroid. wikipedia.org This configuration results in a bent or kinked shape of the steroid molecule, contrasting with the flatter profile of 5α-steroids. This three-dimensional shape is a key factor in how the molecule interacts with its receptor binding site.
Further modifications to the backbone can also alter activity. For example, introducing a 3β-methyl group into the structure of alphaxalone (a 5α-pregnane anesthetic) converts the 3α-hydroxyl group into a tertiary alcohol. core.ac.uk This change prevents the body from oxidizing it to the less active 3-ketone form, thereby modifying its metabolic profile and activity. core.ac.uk Such findings demonstrate that even subtle changes to the steroid's core framework can have profound effects on its anesthetic properties.
Influence of Functional Group Derivatization
The derivatization of functional groups on the steroid molecule is a primary strategy for modulating its properties. In the case of hydroxydione, the most significant derivatization is the attachment of a sodium succinate (B1194679) group at the C-21 position. nih.govcore.ac.uk The parent compound, 21-hydroxypregnanedione, was modified to create hydroxydione sodium succinate, a salt that is soluble in water. nih.gov This was a critical step for developing an injectable anesthetic formulation. nih.gov
However, this derivatization came at the cost of potency. It became clear that water-soluble agents like hydroxydione were not as potent as the unmodified, less soluble steroids from which they were derived. nih.gov This suggests that the large, charged succinate group may hinder the optimal interaction of the steroid with its target site on the GABAA receptor.
The functional groups at other positions are also critical. Many of the most potent neuroactive steroids feature a hydroxyl group at the C-3 position, specifically in the alpha (α) orientation. nih.govcambridge.org Hydroxydione, in contrast, possesses a ketone group at the C-3 position. wikipedia.orgcore.ac.uk While 3-keto steroids can be active, the 3α-hydroxy configuration is generally associated with greater potency in modulating GABAA receptors. nih.gov The process of converting these steroids within the body often involves the reduction of the 3-keto group to a 3α-hydroxy group, which are potent modulators. nih.gov
| Compound | Key Structural Feature | Solubility Modification | Relative Potency Insight |
|---|---|---|---|
| Hydroxydione | 5β-pregnane-3,20-dione | 21-sodium succinate for water solubility | Less potent than unmodified, non-soluble parent compound. nih.gov |
| Alfaxalone | 5α-pregnan-3α-ol-11,20-dione | Formulated with a cyclodextrin | High anesthetic potency; 3α-OH group is key. core.ac.uk |
| CT1341 (Althesin) | Mixture of Alfaxalone and Alfadolone acetate (B1210297) | Formulated with a non-ionic surfactant | Higher therapeutic index in mice (30.6) compared to hydroxydione (17.3). nih.gov |
Stereochemical Considerations in Pharmacological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is paramount in determining the pharmacological activity of steroid anesthetics. oup.com The anesthetic steroid recognition site is capable of distinguishing between stereoisomers, which strongly suggests a specific protein binding site with a defined shape and size. oup.comnih.gov
A crucial stereochemical feature is the orientation of the hydroxyl group at the C-3 position. Studies consistently show that 3α-hydroxy steroids are potent positive modulators of GABAA receptor currents, which is central to their anesthetic effect. nih.gov In contrast, their 3β-stereoisomers, such as betaxolone (the 3β isomer of alfaxalone), are typically inactive or may even act as antagonists. nih.gov
Furthermore, studies using enantiomers (non-superimposable mirror images) of neuroactive steroids have provided compelling evidence for stereoselectivity. For instance, the naturally occurring (+)-enantiomers of allopregnanolone (B1667786) and other synthetic steroid hypnotics potentiate GABAA-mediated currents to a much greater extent than their unnatural (–)-enantiomer counterparts. nih.gov This enantioselectivity confirms that the interaction between the steroid anesthetic and its target receptor is highly specific, similar to a key fitting into a lock. nih.govoup.comsemanticscholar.org This level of specificity is a defining feature of the structure-activity relationship for this class of compounds.
Analytical Methodologies for Research and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for the separation and analysis of steroids. For a compound like hydroxydione (B1218875) sodium succinate (B1194679), both high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) would be principal methods for achieving separation and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds. While specific, validated HPLC methods for hydroxydione sodium succinate are not widely available in contemporary scientific literature, likely due to its discontinued (B1498344) clinical use, a method could be developed based on the analysis of similar steroid structures.
A typical reversed-phase HPLC (RP-HPLC) method would be the most probable approach. This would involve a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a pH-modifying buffer. Detection would likely be performed using a UV detector, as the steroid structure contains chromophores that absorb ultraviolet light.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a flexible and high-throughput alternative for the quantification of steroids. It allows for the simultaneous analysis of multiple samples on a single plate. For this compound, an HPTLC method would typically use a silica (B1680970) gel plate as the stationary phase. The mobile phase would be a carefully selected mixture of organic solvents, optimized to achieve a clear separation of the analyte from any impurities. Quantification is achieved through densitometric scanning of the developed plate at a specific wavelength. As with HPLC, detailed and validated HPTLC methods specifically for this compound are not readily found in published research.
Spectroscopic and Other Advanced Methods
Spectroscopic methods are essential for both the structural elucidation and quantification of chemical compounds. For this compound, UV-Visible spectrophotometry and mass spectrometry are key analytical tools.
UV-Visible Spectrophotometry : This technique is based on the absorption of ultraviolet or visible light by the molecule. The steroid structure of hydroxydione allows for UV absorption. An early source reports a maximum absorbance wavelength (λmax) of 280 nm for the related compound Viadril (a brand name for this compound). teikyo-u.ac.jp This property can be used to quantify the compound in solution, following the Beer-Lambert law, provided no other substances in the sample absorb at this wavelength.
Mass Spectrometry (MS) : Mass spectrometry is a powerful technique for confirming the identity of a compound by measuring its mass-to-charge ratio. When coupled with a chromatographic technique (e.g., LC-MS), it provides high specificity and sensitivity, allowing for definitive identification and quantification even at very low concentrations.
Method Validation Protocols for Research Applications
Any analytical method developed for the quantification of this compound must be validated to ensure its reliability, accuracy, and precision. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Due to the lack of published, validated methods for this specific compound, the following sections describe the required validation parameters in principle.
Linearity and Detection/Quantification Limits
This part of method validation establishes the performance characteristics of the method across a range of concentrations.
Linearity : Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards of known concentrations. The results are typically evaluated by calculating a correlation coefficient (r²), which should ideally be close to 1.0.
Limit of Detection (LOD) : The LOD is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with accuracy.
Limit of Quantification (LOQ) : The LOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
Interactive Table: Illustrative Linearity and Sensitivity Parameters No specific experimental data for this compound is available. The following table illustrates how such data would be presented.
| Parameter | Typical Expected Value | Description |
|---|---|---|
| Linearity Range | e.g., 1-100 µg/mL | The concentration range over which the method is proven to be linear. |
| Correlation Coefficient (r²) | ≥ 0.999 | A measure of how well the calibration points fit a straight line. |
| Limit of Detection (LOD) | e.g., 0.1 µg/mL | The lowest concentration that can be detected. |
| Limit of Quantification (LOQ) | e.g., 0.3 µg/mL | The lowest concentration that can be accurately and precisely measured. |
Precision and Accuracy Assessments
Precision and accuracy are critical measures of a method's performance.
Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels:
Repeatability (Intra-day precision) : Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision) : Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.
Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure drug is added to a sample matrix (spiked sample) and the percentage of the drug recovered by the method is calculated.
Interactive Table: Illustrative Precision and Accuracy Data No specific experimental data for this compound is available. The following table illustrates how such data would be presented.
| Parameter | Spiked Concentration Level | Typical Acceptance Criteria |
|---|---|---|
| Precision (%RSD) | Intra-day | < 2% |
| Inter-day | < 2% | |
| Accuracy (% Recovery) | Low (e.g., 80%) | 98-102% |
| Medium (e.g., 100%) | 98-102% | |
| High (e.g., 120%) | 98-102% |
of this compound
Following a comprehensive review of scientific literature and databases, detailed research findings and data specifically concerning the analytical methodologies for this compound, particularly regarding specificity, robustness, and stability-indicating method development, are not available in the public domain.
Extensive searches for "this compound," its brand name "Viadril," and its chemical name "21-hydroxypregnane-3,20-dione sodium succinate" did not yield any specific studies that would provide the necessary data to elaborate on the topics of specificity, robustness, or the development of stability-indicating assays for this particular compound. The available literature tends to focus on its synthesis, historical use as an anesthetic, or mentions it within broader lists of steroid compounds without detailing the specific analytical validation parameters requested.
Therefore, it is not possible to generate the requested article content and data tables for the following sections:
Stability-Indicating Method Development
No information was found that would allow for the creation of data tables or a detailed discussion of research findings on these specific analytical topics for this compound.
In Vitro Research Models and Findings
Cell Culture Models for Mechanistic Elucidation
While hydroxydione (B1218875) sodium succinate (B1194679) itself has not been the subject of extensive, modern cell culture-based mechanistic studies, the in vitro effects of its constituent parts and related molecules provide a framework for understanding its potential cellular impact. Research on its succinate component and other steroids in cell culture offers insights into the metabolic and signaling pathways it may influence.
Studies using primary Human Umbilical Vein Endothelial Cells (HUVECs) have investigated the effects of succinate, delivered via a cell-permeable analog, diethyl succinate. mdpi.com This research demonstrated that elevated intracellular succinate can alter mitochondrial function, including reducing mitochondrial membrane potential and acutely lowering oxygen consumption rate and ATP production. mdpi.com Such studies are crucial for understanding the bioenergetic effects the succinate moiety might have when hydroxydione is metabolized. In other models, succinate has been shown to act as a signaling molecule, with its uptake by transporters of the SLC13 and SLC25 families influencing inflammatory responses in macrophages and T-cells. frontiersin.org
Furthermore, related steroid compounds, such as hydrocortisone (B1673445) sodium succinate, are well-characterized in cell culture systems. nih.gov These studies often involve evaluating the compound's ability to bind to intracellular receptors and modulate the transcription of target genes, such as those for cytokines and lipocortins, to produce an anti-inflammatory response. nih.govpatsnap.com Although hydroxydione was developed for its anesthetic rather than anti-inflammatory properties, these models for studying steroid action at the cellular level are directly applicable.
The table below summarizes cell models used to study components or analogs related to hydroxydione sodium succinate.
| Cell Model | Compound Studied | Key Findings |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Diethyl Succinate (Succinate analog) | Alters mitochondrial function, reduces membrane potential, and impacts cellular bioenergetics. mdpi.com |
| Macrophages, T-Cells | Succinate | Acts as an intracellular signaling molecule influencing inflammatory cytokine production. frontiersin.org |
| Various (Implied) | Hydrocortisone Sodium Succinate | Binds to glucocorticoid receptors, translocates to the nucleus, and modulates gene transcription. nih.govpatsnap.com |
Receptor Binding and Functional Assays
The primary mechanism of action for the anesthetic effects of hydroxydione and other neuroactive steroids is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgmedchemexpress.com This receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, allows chloride ions to enter the neuron, resulting in hyperpolarization and inhibition of neuronal firing. dovepress.com Hydroxydione enhances the effect of GABA, leading to increased inhibition in the central nervous system. medchemexpress.com
The binding site for neurosteroids on the GABA-A receptor is distinct from the binding sites for GABA itself and for other modulators like benzodiazepines. pharmgkb.org The characterization of this interaction relies on a variety of in vitro receptor binding and functional assays.
Receptor Binding Assays are used to determine the affinity of a compound for a specific receptor site. This is typically done using radiolabeled ligands that are known to bind to the site of interest. In competition assays, researchers measure how effectively the test compound (e.g., hydroxydione) displaces the radioligand, from which an inhibition constant (Ki) or IC50 value can be calculated.
Functional Assays measure the consequence of the compound binding to the receptor. For GABA-A receptors, this is often done using electrophysiology on single cells (e.g., HEK293 cells expressing specific receptor subtypes) to measure changes in ion flow through the channel in response to the compound. frontiersin.org
The following table describes common assays used to investigate compounds acting at the GABA-A receptor. While specific binding affinity data for hydroxydione is not widely reported in recent literature, these are the standard methods used.
| Assay Type | Radioligand/Method | Purpose |
| GABA Site Binding | [³H]GABA or [³H]muscimol | Measures binding affinity of compounds that interact directly with the GABA binding site. nih.gov |
| Benzodiazepine (B76468) Site Binding | [³H]Flumazenil | Measures binding affinity of compounds that interact with the benzodiazepine binding site. nih.gov |
| Ion Channel Site Binding | [³⁵S]TBPS or [³H]EBOB | Measures binding of compounds that interact with the chloride ion channel pore; used to study channel blockers and allosteric modulators. frontiersin.org |
| Electrophysiology | Patch-Clamp on recombinant receptors | Functionally measures the ability of a compound to modulate GABA-induced chloride currents, identifying it as a positive or negative modulator. frontiersin.org |
Enzyme Activity Modulation Studies
Investigations into the enzymatic interactions of this compound have shown it to be relatively inert in several key pathways, distinguishing it from other steroid classes.
Early pharmacological studies in animal models concluded that hydroxydione is virtually devoid of action at the neuromuscular, ganglionic, or peripheral adrenergic synapse. nih.gov This suggests a lack of significant inhibitory activity on enzymes such as acetylcholinesterase at these locations. Furthermore, separate investigations reported that hydroxydione demonstrates little to no endocrine activity, indicating it does not substantially interfere with the enzymes responsible for hormone synthesis and metabolism. core.ac.ukoup.com
The succinate portion of the molecule is a natural substrate for the mitochondrial enzyme succinate dehydrogenase (SDH), a key component of both the citric acid cycle and the electron transport chain. frontiersin.org The metabolism of the succinate ester would release succinate, which can then enter these central metabolic pathways.
Modern in vitro enzyme inhibition profiling, which commonly screens compounds against a panel of enzymes like cytochrome P450s (CYPs), has not been reported for hydroxydione. nih.gov This contrasts with other drugs like hydroxyzine, which is known to be metabolized by CYP3A4 and CYP3A5. drugbank.com
| Enzyme/System | Finding for this compound | Reference |
| Peripheral Synaptic Enzymes (e.g., Acetylcholinesterase) | Reported to be virtually devoid of action. | nih.gov |
| Endocrine Pathway Enzymes | Reported to have little or no endocrine activity. | core.ac.ukoup.com |
| Succinate Dehydrogenase (SDH) | The succinate moiety is a substrate for this enzyme upon cleavage from the parent molecule. | frontiersin.org |
Controlled Release and Formulation Research
The clinical use of this compound was hindered by formulation challenges, most notably the high incidence of thrombophlebitis (vein inflammation) at the injection site. wikipedia.org This issue provided a strong impetus for research into alternative delivery systems that could mitigate such local adverse effects, including controlled-release formulations.
While specific experimental studies on controlled-release formulations of hydroxydione are scarce, its potential use in such systems has been noted. A patent for an aqueous-based topical formulation with controlled-release properties lists this compound as a possible active ingredient, envisioning its encapsulation within an emulsion to allow for stable and sustained delivery. google.com
Research on the closely related compound, hydrocortisone sodium succinate, provides a clear model for the types of in vitro studies applicable to hydroxydione formulation. These studies explore various platforms to achieve sustained or targeted drug delivery. For example, mucoadhesive buccal tablets of hydrocortisone sodium succinate have been developed using polymers like acacia. jpionline.orgresearchgate.net In vitro assessment of these formulations includes critical quality and performance attributes.
The table below summarizes the types of in vitro evaluations performed on controlled-release formulations of the analogous compound, hydrocortisone sodium succinate, which would be relevant for hydroxydione research.
| Formulation Type | Polymer/Excipient Example | In Vitro Evaluation Parameter | Purpose of Evaluation | Reference |
| Mucoadhesive Buccal Tablets | Acacia, Lactose | Hardness, Thickness, Weight Uniformity | Ensures basic quality control and consistency of the manufactured tablets. | jpionline.org |
| Surface pH | Ensures the tablet pH is close to neutral to avoid irritation of the mucosal lining. | jpionline.org | ||
| Mucoadhesive Strength | Measures the force required to detach the tablet from a mucosal surface, predicting its residence time. | jpionline.orgresearchgate.net | ||
| Drug Release / Dissolution Profile | Characterizes the rate and extent of drug release over time, often fitting data to kinetic models (e.g., Hixson-Crowell). | jpionline.org | ||
| Drug-Modified Acrylic Polymers | Methylmethacrylates | Drug Release Kinetics | To achieve near zero-order release rates, extending the duration of drug delivery from days to weeks for an intra-oral insert. | nih.gov |
Advanced Concepts in Succinate Metabolism and Neurosteroid Interactions
Role of Succinate (B1194679) as a Metabolic Signal in Neurobiological Processes
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a crucial metabolic signal in various cellular processes, including those within the central nervous system (CNS). nih.govguidetopharmacology.org Beyond its canonical role in mitochondrial energy production, succinate can be released from cells and act as an extracellular signaling molecule, influencing a range of neurobiological events. frontiersin.orgwikipedia.org
Research has demonstrated that succinate can influence neurotransmission and neuronal excitability. For instance, studies have shown that succinate can modulate dopamine (B1211576) release in the striatum through the production of reactive oxygen species (ROS) by mitochondria. orphananesthesia.eu Furthermore, succinate has been implicated in the pathophysiology of various neurological conditions. In the context of neuroinflammation, succinate can act as a pro-inflammatory signal, a role that will be explored in subsequent sections. researchgate.netmdpi.com Conversely, some studies suggest a neuroprotective role for succinate under certain conditions, highlighting the complexity of its function in the brain. ingentaconnect.com
The dual role of succinate as both a vital metabolite and a signaling molecule underscores its importance in maintaining neurological homeostasis. The administration of a compound like hydroxydione (B1218875) sodium succinate introduces a direct source of both a neurosteroid and succinate, creating a unique scenario for their potential combined effects on neurobiological processes.
Interplay of Succinate Dehydrogenase (SDH) and Neurosteroid Action
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that links the TCA cycle to the electron transport chain. wikipedia.orgnih.gov It catalyzes the oxidation of succinate to fumarate, a key step in cellular respiration. nih.govwiley.com Dysfunction of SDH has been linked to a variety of human diseases, including neurodegenerative disorders. nih.govnih.govnih.gov
The activity of SDH is crucial for maintaining mitochondrial function and energy homeostasis in the brain, an organ with high energy demands. nih.gov Impairments in SDH activity can lead to the accumulation of succinate, which, as previously discussed, can act as a signaling molecule. wikipedia.org This accumulation can have cascading metabolic effects, including the impairment of other metabolic pathways such as pyrimidine (B1678525) biosynthesis. wustl.edu
While direct studies on the interaction between hydroxydione sodium succinate and SDH are lacking, research on other neurosteroids provides some insights. Neurosteroids are known to modulate mitochondrial function. researchgate.netcuni.cz For example, some neurosteroids have been shown to enhance mitochondrial respiration and ATP production. cuni.czwikipedia.org Studies on pregnenolone (B344588), a precursor to many neurosteroids, have indicated that it can improve the activity of mitochondrial complex enzymes, including SDH, following ischemic injury. nih.govucsd.edu
Given that hydroxydione is a neurosteroid, it is plausible that it could modulate mitochondrial function, potentially influencing SDH activity. The succinate component of this compound could also directly impact SDH as its substrate. This dual nature of the compound suggests a potential for complex interactions with this key mitochondrial enzyme, although this remains a topic for future investigation.
Table 1: Research Findings on Succinate Dehydrogenase (SDH) in Neurobiology
| Research Area | Key Findings | References |
| SDH and Neurodegeneration | Dysfunction of SDH is linked to neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. | nih.govnih.govnih.gov |
| SDH and Mitochondrial Function | SDH is a crucial link between the TCA cycle and the electron transport chain, essential for neuronal energy homeostasis. | wikipedia.orgnih.govwiley.com |
| Neurosteroid Effects on Mitochondria | Some neurosteroids can modulate mitochondrial function, including the activity of respiratory chain complexes. | researchgate.netcuni.czwikipedia.org |
| Succinate Accumulation | Impaired SDH activity leads to the accumulation of succinate, a key metabolic signal. | wikipedia.orgwustl.edu |
Hypoxia-Inducible Factor (HIF-1α) Stabilization and Inflammatory Response Modulation
Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). dntb.gov.uanih.gov Under normoxic conditions, HIF-1α is rapidly degraded. However, during hypoxia, it becomes stabilized and promotes the expression of genes involved in adaptation to low oxygen, including those related to angiogenesis, glucose metabolism, and inflammation. nih.govdntb.gov.ua
A key mechanism for HIF-1α stabilization is the inhibition of prolyl hydroxylases (PHDs), the enzymes that mark HIF-1α for degradation. nih.govdntb.gov.ua Succinate has been identified as a potent inhibitor of PHDs. nih.govnih.gov Therefore, an accumulation of succinate, even under normoxic conditions (a state referred to as "pseudohypoxia"), can lead to the stabilization of HIF-1α. nih.govnih.gov
In the context of the nervous system, HIF-1α stabilization by succinate has significant implications for neuroinflammation. researchgate.netwikipedia.org Activated immune cells in the brain, such as microglia and macrophages, can shift their metabolism in a way that leads to succinate accumulation. mdpi.com This succinate-driven HIF-1α stabilization can then promote the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), exacerbating the inflammatory response. nih.govmdpi.com
While there is no direct evidence linking this compound to HIF-1α stabilization, the presence of the succinate moiety suggests a potential for such an interaction. The administration of this compound could theoretically increase local succinate concentrations, thereby influencing PHD activity and HIF-1α stability. Furthermore, some studies suggest that neurosteroids themselves may modulate HIF-1α activity, adding another layer of potential complexity. proteinatlas.org
Table 2: Research Findings on HIF-1α Stabilization and Succinate
| Research Area | Key Findings | References |
| Succinate and HIF-1α | Succinate accumulation inhibits prolyl hydroxylases (PHDs), leading to the stabilization of HIF-1α. | nih.govnih.govnih.gov |
| HIF-1α and Neuroinflammation | HIF-1α stabilization in immune cells of the CNS can promote the expression of pro-inflammatory cytokines. | nih.govmdpi.com |
| Pseudohypoxia | Succinate-induced HIF-1α stabilization can occur under normal oxygen conditions. | nih.govnih.gov |
| Neurosteroids and HIF-1α | Some evidence suggests that neurosteroids may have a modulatory role on HIF-1α. | proteinatlas.org |
Succinate Receptor (SUCNR1) Signaling in Neural Contexts
Succinate can exert its extracellular signaling effects through a specific G protein-coupled receptor known as succinate receptor 1 (SUCNR1), also known as GPR91. mdpi.comnih.govpedsanesthesia.org SUCNR1 is expressed in various tissues and cell types, including in the central nervous system. nih.goviiab.me The activation of SUCNR1 by succinate can trigger a range of intracellular signaling cascades, leading to diverse physiological and pathological responses. guidetopharmacology.org
In the neural context, SUCNR1 signaling has been implicated in neuroinflammation and immune cell function. nih.govresearchgate.net For example, SUCNR1 activation on microglia, the resident immune cells of the brain, can modulate their inflammatory responses. researchgate.net Some studies suggest that SUCNR1 signaling promotes pro-inflammatory responses in microglia, while others indicate a more complex, context-dependent role. researchgate.net
SUCNR1 is also involved in retinal angiogenesis, where its activation by succinate in response to hypoxia can stimulate the formation of new blood vessels. mdpi.compedsanesthesia.org Furthermore, SUCNR1 signaling has been linked to the regulation of neuronal function and has been identified as a potential therapeutic target for neurological disorders. ucsd.edu
The succinate component of this compound could potentially act as a ligand for SUCNR1, thereby initiating downstream signaling pathways in the nervous system. This suggests that, in addition to the anesthetic effects of the hydroxydione steroid, the succinate moiety could independently trigger SUCNR1-mediated cellular responses. The interplay between the neurosteroid's effects and SUCNR1 signaling is a fascinating area for potential future research.
Table 3: Research Findings on Succinate Receptor (SUCNR1) in the Nervous System
| Research Area | Key Findings | References |
| SUCNR1 and Neuroinflammation | SUCNR1 is expressed on microglia and its activation by succinate can modulate neuroinflammatory responses. | nih.govresearchgate.net |
| SUCNR1 and Angiogenesis | SUCNR1 signaling is involved in hypoxia-induced retinal neovascularization. | mdpi.compedsanesthesia.org |
| SUCNR1 as a Therapeutic Target | SUCNR1 is being explored as a potential therapeutic target for various neurological and inflammatory conditions. | |
| SUCNR1 Ligand | Succinate is the endogenous ligand for SUCNR1. | nih.govpedsanesthesia.org |
Future Directions and Emerging Research Avenues
Exploration of Novel Analogues with Tailored Pharmacological Profiles
The development of analogues of hydroxydione (B1218875) and other neurosteroids is a primary focus of modern medicinal chemistry, aiming to refine the pharmacological profile to enhance therapeutic effects while minimizing adverse reactions. The discontinuation of hydroxydione due to issues like thrombophlebitis underscores the need for structurally optimized molecules. wikipedia.org Research in this area involves the synthesis and screening of related pregnane-series steroids and other derivatives to achieve specific therapeutic goals. wikipedia.orgwikipedia.org
Future exploration centers on modifying the core steroid structure to fine-tune interactions with target receptors. For instance, creating analogues with greater selectivity for specific subtypes of the GABA-A receptor could separate desired anxiolytic or anticonvulsant effects from sedative effects. nih.gov Compounds related to hydroxydione, such as alfaxalone, ganaxolone, and alfadolone, represent efforts to improve upon the original neurosteroid anesthetic profile. wikipedia.org The design of new analogues also considers properties that could reduce off-target effects or improve metabolic stability. nih.gov Furthermore, researchers are exploring how different structural substitutions on the steroid nucleus can introduce novel activities, such as anti-inflammatory properties, moving beyond the classical sedative-hypnotic effects. mdpi.commdpi.com The goal is to create a new generation of neurosteroids with highly tailored profiles for conditions ranging from anxiety and epilepsy to neurodegenerative diseases. frontiersin.orgmdpi.com
Deeper Mechanistic Insights into Neurosteroid-Receptor Interactions
While it is established that hydroxydione and similar neurosteroids exert their primary effects by acting as positive allosteric modulators of the GABA-A receptor, significant questions remain about the precise nature of these interactions. nih.govmdpi.compatsnap.com Future research is aimed at elucidating these mechanisms at a molecular level to better understand and predict a compound's effects.
A key area of investigation is the interaction with different GABA-A receptor subunit compositions. Neurosteroids like allopregnanolone (B1667786) show enhanced potency at extrasynaptic receptors that contain the δ subunit, which are crucial for mediating tonic inhibition—a persistent, low-level inhibitory tone in the brain. mdpi.comnih.gov Understanding how hydroxydione or its analogues interact with these specific receptor subtypes could unlock new therapeutic applications. researchgate.net Advanced research has identified specific binding sites for neurosteroids on GABA-A receptors, which are distinct from those for GABA itself, benzodiazepines, or barbiturates. mdpi.com A consensus neurosteroid pharmacophore model has been proposed, highlighting the importance of the C3α-hydroxy group on the A-ring and a hydrogen bond-accepting group on the D-ring for activity. mdpi.comnih.gov
Emerging evidence suggests that the mechanistic story of neurosteroids extends beyond the GABA-A receptor. Recent studies have shown that some neurosteroids can interact with and inhibit Toll-like receptor 4 (TLR4) signaling, a key pathway in neuroinflammation. mdpi.com This discovery opens up the possibility that neurosteroids could have direct anti-inflammatory effects in the central nervous system, independent of their GABAergic actions. mdpi.com Further research into these non-classical mechanisms is a critical future direction, potentially linking neurosteroid action to conditions with a neuroimmune component, such as depression and neurodegenerative diseases. mdpi.comfrontiersin.org
Application of Omics Technologies in Understanding Compound Effects
The advent of "omics" technologies—including transcriptomics, proteomics, and metabolomics—offers powerful, system-wide approaches to understanding the full biological impact of a compound like hydroxydione sodium succinate (B1194679). These technologies allow researchers to move beyond single-receptor interactions and map the complex network of cellular changes induced by a drug. wiley.com
Transcriptomics, the study of the complete set of RNA transcripts, can be used to create a "gene expression signature" for a compound. This can reveal the entire range of genes whose expression is altered in brain tissue following administration, providing clues to both therapeutic mechanisms and potential side effects. wiley.com For example, a transcriptomic approach has been successfully used to develop an in vitro assay to predict the potential for drug-induced liver injury (DILI), a significant concern in drug development. researchgate.net Applying this to neurosteroid research could help in the early de-risking of novel analogues.
Proteomics and metabolomics provide complementary layers of information. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can track shifts in metabolic pathways. wiley.com Publicly available toxicogenomic data can be mined to gain insights into potential adverse outcomes. nih.gov A combined, multi-omics approach will be essential for fully characterizing the complex biological changes induced by neurosteroids, helping to classify drugs and understand their mechanisms of action in a more holistic way. wiley.com
Development of Advanced Preclinical Models
Translating findings from basic science to clinical applications requires robust and relevant preclinical models. For neurosteroids, this means moving beyond simple models of anesthesia to models that can replicate the complex pathophysiology of human neuropsychiatric and neurological disorders. researchgate.net
The development of more sophisticated animal models is a key priority. For conditions like post-traumatic stress disorder (PTSD), where neurosteroids are being investigated as potential therapeutics, researchers have developed paradigms such as protracted social isolation in rodents. These models aim to mimic the time-dependent reduction in neurosteroid synthesis observed in clinical PTSD, providing a more relevant platform for testing new compounds. researchgate.net Similarly, animal models of toxic demyelination and traumatic brain injury are being used to evaluate the neuroprotective potential of novel neurosteroids. mdpi.com Age-dependent effects on memory and cognition are also being studied in specific animal models to understand how neurosteroids might be applied in age-related neurodegenerative disorders. frontiersin.org
In addition to in vivo models, advanced in vitro systems are becoming increasingly important. Experiments using brain slices allow for detailed electrophysiological studies of neurosteroid effects on specific neural circuits. nih.gov Looking forward, the development of human-derived models, such as brain organoids or "lab-on-a-chip" systems with integrated human neurons, holds immense promise. These models could provide unprecedented insight into the human-specific effects of neurosteroids, accelerating the development of safer and more effective therapies.
Q & A
Q. What are the established pharmacological mechanisms of hydroxydione sodium succinate, and what experimental models are most validated for studying its effects?
this compound has been studied for its anesthetic and hemodynamic effects, particularly in mammalian models. Experimental designs often involve controlled perfusion rates (e.g., 35–50 cc/kg/min) to assess metabolic impacts, such as acidosis, and monitor physiological parameters like blood pressure and respiratory function. Validated models include canine and human clinical trials under controlled anesthesia conditions, with emphasis on isolating its effects from confounding variables like concurrent medications .
Q. How is this compound synthesized and characterized in laboratory settings?
Synthesis typically involves esterification of hydroxydione with succinic anhydride, followed by purification via recrystallization. Characterization employs reversed-phase high-performance liquid chromatography (RP-HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry for molecular weight validation. Stability studies under stress conditions (e.g., heat, pH variations) are critical to identify degradation products .
Q. What are the key stability-indicating parameters for this compound in formulation studies?
Stability parameters include pH sensitivity, thermal degradation profiles, and susceptibility to oxidation. Accelerated stability testing under high humidity and temperature (e.g., 40°C/75% RH) over 6–12 months, combined with RP-HPLC monitoring of active pharmaceutical ingredient (API) degradation, ensures formulation robustness. Method validation should adhere to ICH guidelines for accuracy, precision, and specificity .
Q. What validated biomarkers are used to assess the metabolic impact of this compound in mammalian models?
Biomarkers include arterial blood gas analysis (pH, bicarbonate levels), lactate concentration, and electrolyte imbalances (e.g., potassium shifts). In canine models, continuous monitoring of cardiovascular-respiratory parameters (e.g., heart rate, blood pressure) provides real-time data on metabolic acidosis and hemodynamic stability .
Q. What ethical and methodological standards govern the use of this compound in vertebrate research models?
Studies must comply with Institutional Animal Care and Use Committee (IACUC) protocols, emphasizing humane endpoints, dose optimization to minimize distress, and transparent reporting of adverse events. For human trials, informed consent and IRB approval are mandatory, with strict adherence to Declaration of Helsinki principles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hemodynamic effects of this compound across different preclinical studies?
Contradictions often arise from variability in experimental design, such as differences in species, anesthesia protocols, or perfusion rates. Systematic reviews and meta-analyses should stratify data by study parameters, while controlled in vitro assays (e.g., isolated vascular tissue responses) can isolate direct drug effects from systemic variables. Reproducibility requires standardized reporting of hemodynamic measurement techniques (e.g., invasive vs. non-invasive monitoring) .
Q. What methodological considerations are critical when designing dose-response studies for this compound to ensure reproducibility?
Key considerations include:
- Pharmacokinetic profiling : Establishing clearance rates and bioavailability across species.
- Temporal resolution : Frequent sampling to capture peak effects and rebound phenomena.
- Statistical power : Pre-study power analysis to determine cohort sizes, minimizing Type II errors.
- Negative controls : Use of saline or vehicle controls to distinguish drug-specific effects .
Q. How should researchers approach the optimization of analytical protocols for this compound in complex biological matrices?
Matrix effects in blood or tissue homogenates require sample preparation techniques like protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE). Method optimization involves spike-and-recovery experiments to assess extraction efficiency and ion suppression in mass spectrometry. Cross-validation with orthogonal methods (e.g., immunoassays) ensures accuracy in quantitation .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?
Implement quality-by-design (QbD) principles:
Q. How do interspecies differences in this compound metabolism affect translational validity of experimental findings?
Comparative pharmacokinetic studies in rodents, canines, and primates are essential to identify species-specific metabolic pathways (e.g., esterase activity variations). In vitro hepatocyte models can predict human clearance rates, while allometric scaling adjusts doses for cross-species extrapolation. Enzymatic assays (e.g., CYP450 profiling) further clarify metabolic discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
